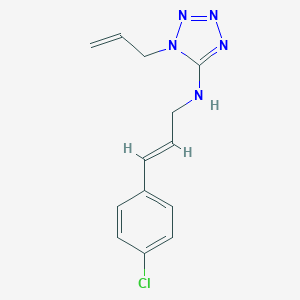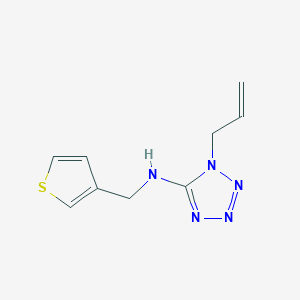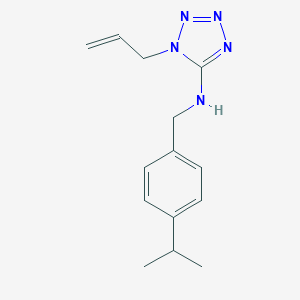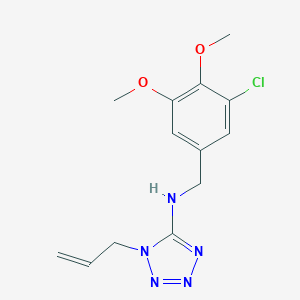![molecular formula C21H21N5O B276661 2-methyl-N-({2-[(4-methylbenzyl)oxy]-1-naphthyl}methyl)-2H-tetrazol-5-amine](/img/structure/B276661.png)
2-methyl-N-({2-[(4-methylbenzyl)oxy]-1-naphthyl}methyl)-2H-tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-({2-[(4-methylbenzyl)oxy]-1-naphthyl}methyl)-2H-tetrazol-5-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as MBN-5 and is a tetrazole-based amino compound. The purpose of
Mechanism of Action
The mechanism of action of MBN-5 is not fully understood. However, it is believed that the compound exerts its effects by modulating the activity of specific enzymes and receptors in the body. MBN-5 has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, which could make it a potential therapeutic agent for the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
MBN-5 has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MBN-5 has been shown to reduce inflammation and oxidative stress in animal models of disease. The compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using MBN-5 in lab experiments is its unique chemical structure, which allows for the investigation of its potential therapeutic effects. Additionally, the compound is relatively easy to synthesize, making it a cost-effective option for research. However, one of the limitations of using MBN-5 is the lack of information regarding its safety profile. Further studies are needed to determine the potential toxicity of the compound.
Future Directions
There are several future directions for the research of MBN-5. One direction is to further investigate the compound's potential as a therapeutic agent for the treatment of various diseases. Another direction is to explore the safety profile of the compound and its potential side effects. Additionally, further studies are needed to elucidate the mechanism of action of MBN-5 and to determine its potential for use in combination therapies with other drugs.
Conclusion:
In conclusion, MBN-5 is a tetrazole-based amino compound that has gained attention in the scientific community due to its potential applications in research. The compound has been studied for its potential therapeutic effects in the treatment of cancer, inflammation, and neurodegenerative diseases. Although the safety profile of the compound is not fully understood, further studies are needed to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of MBN-5 involves the reaction of 2-methyl-2H-tetrazol-5-amine with 2-[(4-methylbenzyl)oxy]-1-naphthaldehyde in the presence of a catalyst. The reaction takes place in a solvent and requires a specific temperature and time for completion. The yield of the synthesis process is dependent on several factors such as the purity of the starting materials, reaction conditions, and the quality of the catalyst used.
Scientific Research Applications
MBN-5 has been used in various scientific research applications due to its unique chemical structure and properties. One of the primary applications of MBN-5 is in the field of medicinal chemistry. The compound has been studied as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
properties
Molecular Formula |
C21H21N5O |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-methyl-N-[[2-[(4-methylphenyl)methoxy]naphthalen-1-yl]methyl]tetrazol-5-amine |
InChI |
InChI=1S/C21H21N5O/c1-15-7-9-16(10-8-15)14-27-20-12-11-17-5-3-4-6-18(17)19(20)13-22-21-23-25-26(2)24-21/h3-12H,13-14H2,1-2H3,(H,22,24) |
InChI Key |
NFMWRKOERGZODI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CNC4=NN(N=N4)C |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CNC4=NN(N=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(2-pyridinylmethyl)amine](/img/structure/B276580.png)
![6-Chlorotetrazolo[1,5-a]quinazoline](/img/structure/B276581.png)
![1-(4-methylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B276582.png)
![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine](/img/structure/B276584.png)



![N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2H-tetrazol-5-amine](/img/structure/B276590.png)
![N-(1-allyl-1H-tetraazol-5-yl)-N-[(5-phenyl-2-furyl)methyl]amine](/img/structure/B276592.png)




